4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
Overview
Description
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H4N2O3. It is part of the oxadiazole family, which consists of a five-membered ring containing two nitrogen atoms and one oxygen atom.
Biochemical Analysis
Biochemical Properties
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kinase modulators, which are crucial in regulating cellular processes such as cell growth, metabolism, and apoptosis . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of various signaling pathways, including those involved in inflammation and immune response . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antibacterial activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biological effects. The distribution of this compound is crucial for its activity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of (2E,3E)-butane-2,3-dione dioxime followed by selective oxidation of the resulting 3,4-dimethyl-1,2,5-oxadiazole . The reaction conditions often require careful control of temperature and the use of specific oxidizing agents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to mitigate potential safety risks associated with the thermal instability of the starting materials and the high exothermicity of the oxidation reaction . This approach allows for safer and more efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen and oxygen atoms in the oxadiazole ring, which can act as sites for chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or acetonitrile to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the oxadiazole ring .
Scientific Research Applications
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is used in the materials science field for the development of high-energy materials and other advanced materials .
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen and oxygen atoms in the oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as 1,2,4-oxadiazole and 1,3,4-oxadiazole. These compounds share the oxadiazole ring structure but differ in the positions of the nitrogen and oxygen atoms. The unique arrangement of atoms in this compound gives it distinct chemical and physical properties, making it suitable for specific applications .
List of Similar Compounds:- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
Properties
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIAHHRZVGJYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310934 | |
Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58677-34-2 | |
Record name | 58677-34-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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